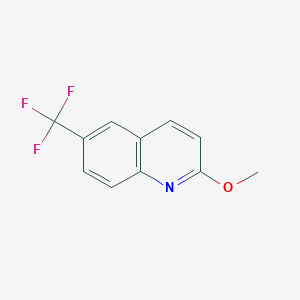
2-Methoxy-6-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 6-methoxyquinoline using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst (CuI) under reflux conditions .
Industrial Production Methods: Industrial production of 2-Methoxy-6-(trifluoromethyl)quinoline may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Aplicaciones Científicas De Investigación
2-Methoxy-6-(trifluoromethyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its potential as an antimalarial, antibacterial, and antiviral agent.
Industry: Used in the development of advanced materials, such as liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting their normal function. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
- 2-Trifluoromethylquinoline
- 6-Methoxyquinoline
- 2-Methoxyquinoline
Comparison: 2-Methoxy-6-(trifluoromethyl)quinoline is unique due to the presence of both the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 2-Trifluoromethylquinoline, the methoxy group in this compound enhances its solubility and reactivity. Compared to 6-Methoxyquinoline, the trifluoromethyl group increases its lipophilicity and metabolic stability .
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
2-methoxy-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-10-5-2-7-6-8(11(12,13)14)3-4-9(7)15-10/h2-6H,1H3 |
Clave InChI |
QMOMBHUKBBTDLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


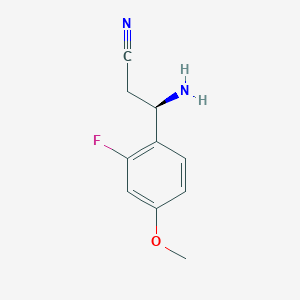

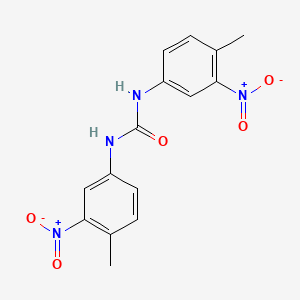
![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
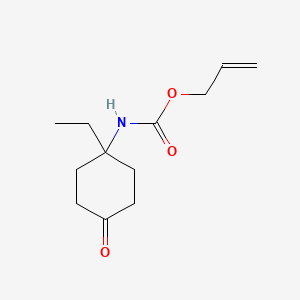

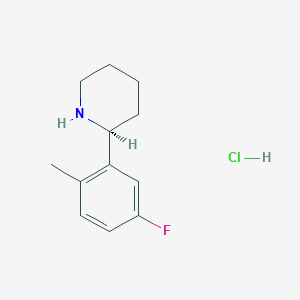

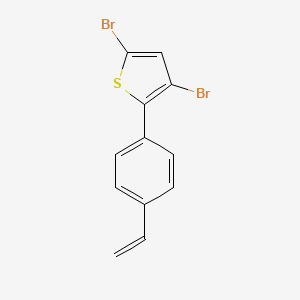
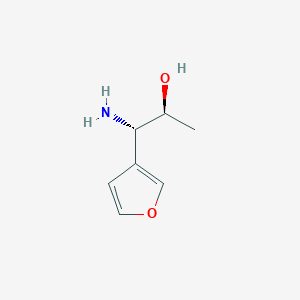
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
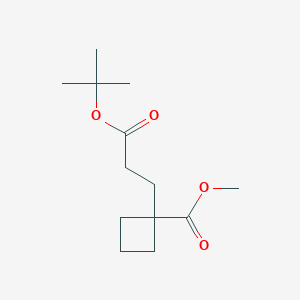
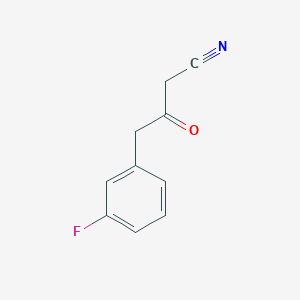
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
